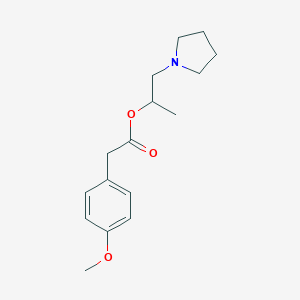
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. It is often referred to as a designer drug due to its chemical structure being modified to produce new psychoactive substances. MEPHEDRONE is a psychoactive drug that has been used recreationally due to its euphoric effects. In recent years, it has gained popularity in the scientific community as a research tool for studying the central nervous system.
作用机制
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, reward, and motivation. By increasing their levels, 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate produces feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Long-term use of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been associated with kidney damage and psychiatric disorders.
实验室实验的优点和局限性
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It also produces consistent effects, making it useful for studying the central nervous system. However, there are also limitations to its use. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is a psychoactive drug, which means that it can be difficult to control for the effects of the drug on behavior. It also has a high potential for abuse, which can make it difficult to obtain funding for research.
未来方向
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate. One area of interest is the development of new psychoactive substances that are similar in structure to 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate but have different effects. Another area of interest is the development of treatments for addiction and other psychiatric disorders that are associated with 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use. Finally, there is a need for more research on the long-term effects of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use on the brain and body.
合成方法
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is synthesized from 4-methylpropiophenone and methcathinone. The synthesis process involves the use of reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been used extensively in scientific research to study the central nervous system. It has been shown to have both stimulant and hallucinogenic effects, making it a useful tool for studying the effects of psychoactive drugs on the brain. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
1-pyrrolidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H23NO3/c1-13(12-17-9-3-4-10-17)20-16(18)11-14-5-7-15(19-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3 |
InChI 键 |
XYADATUSKUJGBT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
规范 SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294776.png)
![6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294777.png)
![3-(4-Tert-butylphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294780.png)
![3-(4-Tert-butylphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294781.png)
![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)